![molecular formula C19H27NO5 B4075417 N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075417.png)
N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate
Overview
Description
N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate, commonly known as TPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPA belongs to the class of tertiary amines and is synthesized through a multistep process involving several chemical reactions.
Mechanism of Action
The mechanism of action of TPA is not fully understood. However, studies have suggested that TPA may act as a chelating agent, which means that it can bind to metal ions and prevent them from participating in chemical reactions. TPA may also act as a radical scavenger, which means that it can neutralize free radicals and prevent them from damaging cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPA are not fully understood. However, studies have suggested that TPA may have antioxidant and anti-inflammatory properties. TPA may also have neuroprotective properties, which means that it can protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using TPA in lab experiments is that it is relatively easy to synthesize. TPA is also stable under normal laboratory conditions. One limitation of using TPA in lab experiments is that it can be toxic at high concentrations. Therefore, it is important to use appropriate safety precautions when working with TPA.
Future Directions
There are several future directions for the study of TPA. One direction is to further investigate the mechanism of action of TPA. Another direction is to explore the potential use of TPA as a building block for the synthesis of new materials. Additionally, further studies are needed to determine the safety and efficacy of TPA in medicinal applications.
Conclusion
In conclusion, TPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPA is synthesized through a multistep process involving several chemical reactions. TPA has been extensively studied for its potential applications in medicinal chemistry, materials science, and polymer chemistry. The mechanism of action and biochemical and physiological effects of TPA are not fully understood. However, studies have suggested that TPA may have antioxidant, anti-inflammatory, and neuroprotective properties. One advantage of using TPA in lab experiments is that it is relatively easy to synthesize, while one limitation is that it can be toxic at high concentrations. There are several future directions for the study of TPA, including further investigation of its mechanism of action and potential use as a building block for the synthesis of new materials.
Scientific Research Applications
TPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, TPA has been studied for its potential use as an antifungal and antiviral agent. TPA has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In materials science, TPA has been studied for its potential use as a building block for the synthesis of new materials. In polymer chemistry, TPA has been studied for its potential use as a crosslinking agent.
properties
IUPAC Name |
oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.C2H2O4/c1-6-10-18(11-7-2)12-13-19-17-15(4)9-8-14(3)16(17)5;3-1(4)2(5)6/h6-9H,1-2,10-13H2,3-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUBNNNZRYHKFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN(CC=C)CC=C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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